molecular formula C12H16N2O3 B1603163 5-Methyl-DL-tryptophan hydrate CAS No. 207556-14-7

5-Methyl-DL-tryptophan hydrate

Cat. No.: B1603163
CAS No.: 207556-14-7
M. Wt: 236.27 g/mol
InChI Key: HNBOHOMNJSETLY-UHFFFAOYSA-N
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Description

5-Methyl-DL-tryptophan hydrate is a derivative of tryptophan, an essential amino acid This compound is characterized by the presence of a methyl group at the 5-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-DL-tryptophan hydrate typically involves the methylation of tryptophan. One common method is the reaction of tryptophan with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective methylation at the 5-position of the indole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-DL-tryptophan hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the indole ring.

    Substitution: The methyl group at the 5-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives.

Scientific Research Applications

5-Methyl-DL-tryptophan hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, including its effects on neurotransmitter systems and its use in drug development.

    Industry: It is used in the production of pharmaceuticals and as a research tool in various industrial applications.

Mechanism of Action

The mechanism of action of 5-Methyl-DL-tryptophan hydrate involves its interaction with various molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The compound’s effects on neurotransmitter systems, such as serotonin and melatonin synthesis, are of particular interest in neurological and psychiatric research.

Comparison with Similar Compounds

    Tryptophan: The parent compound, essential for protein synthesis and precursor to serotonin and melatonin.

    5-Hydroxytryptophan: A direct precursor to serotonin, used in the treatment of depression and sleep disorders.

    5-Methoxytryptophan: Another derivative with potential therapeutic applications.

Uniqueness: 5-Methyl-DL-tryptophan hydrate is unique due to its specific methylation at the 5-position, which imparts distinct chemical and biological properties. This modification can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.H2O/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16;/h2-4,6,10,14H,5,13H2,1H3,(H,15,16);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBOHOMNJSETLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594859
Record name 5-Methyltryptophan--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207556-14-7
Record name 5-Methyltryptophan--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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